molecular formula C14H11ClFNO6S B15279607 Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]- CAS No. 31185-43-0

Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-

Cat. No.: B15279607
CAS No.: 31185-43-0
M. Wt: 375.8 g/mol
InChI Key: DUSXLDPLAQTQDQ-UHFFFAOYSA-N
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Description

4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11ClFNO6S. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various chemical and biological applications .

Preparation Methods

The synthesis of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound’s ability to form stable covalent bonds with biological molecules makes it useful in enzyme inhibition studies.

    Medicine: It is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is particularly useful in enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Properties

CAS No.

31185-43-0

Molecular Formula

C14H11ClFNO6S

Molecular Weight

375.8 g/mol

IUPAC Name

4-[2-(2-chloro-5-nitrophenoxy)ethoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFNO6S/c15-13-6-1-10(17(18)19)9-14(13)23-8-7-22-11-2-4-12(5-3-11)24(16,20)21/h1-6,9H,7-8H2

InChI Key

DUSXLDPLAQTQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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